5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a triazine ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-aminopyridine with cyanogen bromide, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine moiety but differs in the ring structure.
3-Methylpyridine: Contains the same methylpyridine group but lacks the triazine ring.
1,2,4-Triazine: Contains the triazine ring but lacks the pyridine moiety.
Uniqueness
5-(3-Methylpyridin-2-yl)-1,2,4-triazin-3-amine is unique due to the combination of pyridine and triazine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9N5 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(3-methylpyridin-2-yl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H9N5/c1-6-3-2-4-11-8(6)7-5-12-14-9(10)13-7/h2-5H,1H3,(H2,10,13,14) |
InChI Key |
FLZPOHIFEKCPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.